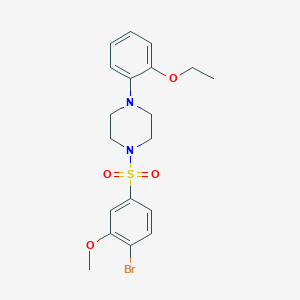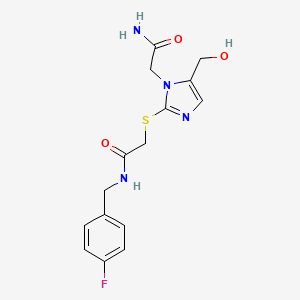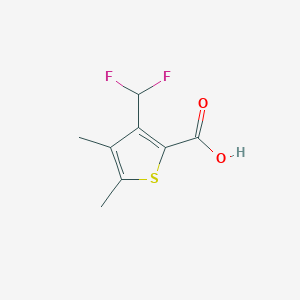![molecular formula C11H21NO2 B2353903 4-[(Piperidin-1-yl)methyl]oxan-4-ol CAS No. 84207-13-6](/img/structure/B2353903.png)
4-[(Piperidin-1-yl)methyl]oxan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Piperidin-1-yl)methyl]oxan-4-ol is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol It is characterized by the presence of a piperidine ring attached to a tetrahydropyran ring, with a hydroxyl group at the fourth position
Wissenschaftliche Forschungsanwendungen
4-[(Piperidin-1-yl)methyl]oxan-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Wirkmechanismus
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s worth noting that piperidine derivatives have been evaluated for potential treatment of hiv, with a focus on their antagonistic activities on the ccr5 receptor . The CCR5 receptor is an essential coreceptor in the process of HIV-1 entry .
Biochemical Pathways
Piperidine derivatives have been associated with various biological activities, suggesting their involvement in a wide range of biochemical pathways .
Result of Action
Piperidine derivatives have shown a wide variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
4-[(Piperidin-1-yl)methyl]oxan-4-ol interacts with the CCR5 receptor, a member of the seven transmembrane G-protein coupled receptor family . This receptor is essential for the entry of HIV-1 into cells . The compound has been found to exhibit CCR5 antagonistic activities .
Cellular Effects
The interaction of this compound with the CCR5 receptor can influence cell function by preventing the entry of HIV-1 into cells . This can impact cell signaling pathways and cellular metabolism, particularly in cells that are susceptible to HIV-1 infection .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the CCR5 receptor . This binding interaction can inhibit the entry of HIV-1 into cells
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. The compound has been synthesized in excellent yields and characterized by various analytical techniques .
Vorbereitungsmethoden
The synthesis of 4-[(Piperidin-1-yl)methyl]oxan-4-ol typically involves the reaction of piperidine with an appropriate oxan-4-ol derivative under controlled conditions. One common method involves the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the electrophilic carbon of the oxan-4-ol derivative . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial production methods for this compound may involve more advanced techniques, such as continuous flow synthesis, to ensure high yield and purity. These methods often incorporate automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
4-[(Piperidin-1-yl)methyl]oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
4-[(Piperidin-1-yl)methyl]oxan-4-ol can be compared with other similar compounds, such as:
4-[(Morpholin-4-yl)methyl]oxan-4-ol: This compound has a morpholine ring instead of a piperidine ring, which may result in different chemical and biological properties.
4-[(Pyrrolidin-1-yl)methyl]oxan-4-ol: This compound features a pyrrolidine ring, which can also affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the piperidine and oxan-4-ol moieties, making it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
4-(piperidin-1-ylmethyl)oxan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-11(4-8-14-9-5-11)10-12-6-2-1-3-7-12/h13H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTIVXLYLXNYJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CCOCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2353823.png)

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2353826.png)
![1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyrrolidine-1-sulfonyl)-1,4-diazepane](/img/structure/B2353827.png)



![N-[(3-nitrophenyl)carbamothioyl]propanamide](/img/structure/B2353833.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide](/img/structure/B2353834.png)
![1-(2,5-dimethylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353835.png)

![2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine;hydrochloride](/img/structure/B2353840.png)

